molecular formula C23H24ClN3O4S2 B11259323 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B11259323
M. Wt: 506.0 g/mol
InChI Key: OOPRXWWFZZIIHA-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a sulfonyl-linked 4-butylphenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-chloro-4-methylphenyl group.

Properties

Molecular Formula

C23H24ClN3O4S2

Molecular Weight

506.0 g/mol

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C23H24ClN3O4S2/c1-3-4-5-16-7-10-18(11-8-16)33(30,31)20-13-25-23(27-22(20)29)32-14-21(28)26-17-9-6-15(2)19(24)12-17/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29)

InChI Key

OOPRXWWFZZIIHA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps, including the formation of the pyrimidinone ring and the introduction of the sulfonyl and chloromethylphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrimidinone-sulfonyl-sulfanyl-acetamide scaffold with several analogs. Key structural variations among these compounds lie in their substituents:

Compound Name R1 (Sulfonyl Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol)
Target Compound 4-Butylphenyl 3-Chloro-4-methylphenyl ~541.08
2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide 3-Chloro-4-methoxyphenyl 2-(Cyclohex-1-en-1-yl)ethyl ~579.14
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide 4-Ethylphenyl 2,4-Dimethoxyphenyl ~529.60
2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide H (unsubstituted pyrimidinone) 4-Sulfamoylphenyl ~393.43

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-butylphenyl group (electron-donating) may enhance lipophilicity compared to the 3-chloro-4-methoxyphenyl group in , which combines electron-withdrawing (Cl) and donating (OCH3) effects.
  • Aromatic vs.
  • Polarity : The 4-sulfamoylphenyl group in increases polarity, likely improving aqueous solubility compared to the target compound’s hydrophobic 4-butylphenyl group.

Physicochemical Properties

  • Lipophilicity (logP) :
    • Target Compound: Predicted logP ~3.5 (high due to 4-butylphenyl).
    • Compound : logP ~2.8 (4-ethylphenyl less hydrophobic than butyl).
    • Compound : logP ~1.2 (sulfamoyl group enhances hydrophilicity).
  • Solubility : The 3-chloro-4-methylphenyl group in the target compound may reduce aqueous solubility relative to but improve permeability.

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